molecular formula C22H32O3 B561206 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one CAS No. 103303-35-1

5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one

Cat. No.: B561206
CAS No.: 103303-35-1
M. Wt: 344.495
InChI Key: FXTMBVFOKJRWOM-FAWFAKQUSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one is systematically named according to IUPAC guidelines as 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11,17-trimethyl-5-oxapentacyclo[8.8.0.0²,⁷.0⁴,⁶.0¹¹,¹⁶]octadec-16-en-6-yl]ethanone . This nomenclature reflects its steroidal backbone and functional group substitutions:

  • Parent structure : The pentacyclic framework (cyclopenta[a]phenanthrene) is modified with an epoxy group at positions 16 and 17, a methyl group at position 6, and a hydroxyl group at position 3β.
  • Stereochemical descriptors : The configuration at chiral centers (e.g., 1R, 2S, 4R) is explicitly defined, ensuring unambiguous identification.

Alternative naming conventions include 16α,17α-epoxy-6-methylpregnenolone , which emphasizes its relationship to pregnenolone derivatives. The CAS registry number 103303-35-1 further distinguishes it from structurally similar compounds.

Nomenclature Type Description
IUPAC Name 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11,17-trimethyl-5-oxapentacyclo[8.8.0.0²,⁷.0⁴,⁶.0¹¹,¹⁶]octadec-16-en-6-yl]ethanone
Common Name 16α,17α-Epoxy-6-methylpregnenolone
Molecular Formula C₂₂H₃₂O₃
Molecular Weight 344.5 g/mol

Molecular Architecture and Stereochemical Configuration

The molecular structure of this compound features a steroidal backbone with critical functional modifications (Figure 1):

  • Core framework : A pentacyclic system comprising three cyclohexane rings (A, B, C) and one cyclopentane ring (D).
  • Functional groups :
    • Epoxy bridge : Spanning C16 and C17, introducing rigidity to the D-ring.
    • Methyl group : At C6, altering steric interactions in the B-ring.
    • Hydroxyl group : At C3β, enabling hydrogen bonding.

Stereochemical features :

  • The 3β-hydroxyl and 6α-methyl groups adopt equatorial positions, minimizing steric strain.
  • The 16α,17α-epoxy configuration constrains the D-ring into a semi-planar conformation, impacting receptor binding.

The SMILES string (CC1=C2C[C@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1)C[C@@H]5[C@]4(O5)C(=O)C)C)C)O) and InChIKey (FXTMBVFOKJRWOM-FAWFAKQUSA-N) encode the stereochemistry, confirming the compound’s three-dimensional arrangement.

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound remain limited, but insights can be extrapolated from related epoxy-pregnane derivatives:

  • Unit cell parameters : Analogous steroids (e.g., 16α,17α-epoxypregnenolone) exhibit monoclinic systems with space group P2₁.
  • Hydrogen bonding : The 3β-hydroxyl group likely participates in intermolecular hydrogen bonds, stabilizing crystal packing.

Conformational stability :

  • Ring conformations :
    • A-ring : Chair conformation with equatorial 3β-hydroxyl.
    • B-ring : Half-chair due to the 5,6-diene system.
    • D-ring : Distorted by the epoxy group, reducing flexibility.
  • Computational studies : Density functional theory (DFT) predicts low energy barriers for D-ring puckering, suggesting dynamic conformational behavior.
Parameter Value/Description
Melting Point 170–172°C
Calculated Density 1.180 g/cm³
Optical Rotation [α]D = -13.4° (indicative of chiral centers)

Comparative Structural Analysis with Related Pregnane Derivatives

Comparative analysis highlights key structural distinctions (Table 1):

Compound Molecular Formula Functional Groups Molecular Weight (g/mol) Key Structural Differences
5-Pregnen-16,17-epoxy-6-methyl-3β-OL-20-one C₂₂H₃₂O₃ 16,17-epoxy, 6-methyl, 3β-OH 344.5 Unique 6-methyl substitution
16α,17α-Epoxypregnenolone C₂₁H₃₀O₃ 16,17-epoxy, 3β-OH 330.5 Lacks 6-methyl group
16α-Methylpregnenolone C₂₂H₃₄O₂ 16α-methyl, 3β-OH 330.5 Lacks epoxy bridge; additional methyl at C16

Functional implications :

  • The 6-methyl group in the target compound enhances lipophilicity, potentially improving membrane permeability compared to 16α,17α-epoxypregnenolone.
  • The epoxy bridge in both derivatives restricts D-ring flexibility, altering interactions with steroid-binding proteins.

Stereochemical comparisons :

  • Unlike 16α-methylpregnenolone, the epoxy group in the target compound introduces a rigid cis-fused oxygen bridge, reducing conformational自由度.
  • The 3β-hydroxyl group is conserved across analogs, suggesting a common pharmacophore for receptor binding.

Properties

IUPAC Name

1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11,17-trimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-12-9-15-16(20(3)7-5-14(24)10-17(12)20)6-8-21(4)18(15)11-19-22(21,25-19)13(2)23/h14-16,18-19,24H,5-11H2,1-4H3/t14-,15+,16-,18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTMBVFOKJRWOM-FAWFAKQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(CCC2(C3CCC4(C(C3C1)CC5C4(O5)C(=O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1)C[C@@H]5[C@]4(O5)C(=O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxidation of Pregnenolone Derivatives

Epoxidation introduces the 16,17-epoxy group to the steroidal backbone. A patented method (DE1468844A1) utilizes hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) in methanol under controlled temperatures (30–40°C). For example, 50 g of 5,16-pregnadiene-3β-ol-20-one-3-acetate is reacted with 19 mL H₂O₂ and 30 mL NaOH (25% w/w) for 5–24 hours. Post-reaction, sodium bisulfite neutralizes excess peroxide, and acetic acid adjusts the pH to 6–7 before isolation via reduced-pressure distillation.

An alternative approach employs m-chloroperbenzoic acid (mCPBA) in dichloromethane, achieving epoxidation at ambient temperatures. This method avoids alkaline conditions, reducing side reactions such as hydrolysis of ester groups.

Table 1: Epoxidation Reaction Conditions

ParameterMethod 1 (H₂O₂/NaOH)Method 2 (mCPBA)
Starting Material5,16-Pregnadiene-3β-ol-20-one-3-acetate5,16-Pregnadiene-3β-ol-20-one
Oxidizing AgentH₂O₂ (19 mL)mCPBA (1.2 eq)
SolventMethanolDichloromethane
Temperature30–40°C25°C
Reaction Time5–24 hours12 hours
Yield86% (43.2 g from 50 g)78–82%

Methylation at the 6-Position

The 6-methyl group is introduced via alkylation using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). For instance, 20 g of epoxy-intermediate is dissolved in dimethylformamide (DMF), treated with CH₃I (1.5 eq) and K₂CO₃ (2 eq), and stirred at 60°C for 8 hours. The product is purified via silica gel chromatography, yielding 6-methylated derivatives with >90% purity.

Notably, industrial protocols optimize this step using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and reduce solvent volumes.

Hydroxylation at the 3-beta Position

Hydroxylation introduces the 3-beta-ol group, often via osmium tetroxide (OsO₄) -mediated dihydroxylation. A solution of 6-methyl-epoxy-pregnenolone in tetrahydrofuran (THF) reacts with OsO₄ (0.1 eq) and N-methylmorpholine N-oxide (NMO) as a co-oxidant at 0°C for 6 hours. The reaction is quenched with sodium sulfite, and the product is extracted with ethyl acetate.

Reaction Optimization and Industrial Scale-Up

Laboratory-Scale Optimization

  • Temperature Control : Epoxidation with H₂O₂/NaOH requires strict temperature maintenance (30–40°C) to prevent epoxy ring opening.

  • Catalyst Selection : mCPBA offers milder conditions but necessitates rigorous purification to remove residual acid.

  • Solvent Systems : Methanol and DMF are preferred for their ability to dissolve steroidal substrates and compatibility with aqueous workups.

Industrial Production Techniques

Industrial synthesis employs continuous flow reactors to enhance yield and reduce costs. Key features include:

  • Automated Feed Systems : Precise dosing of H₂O₂ and CH₃I minimizes side reactions.

  • In-Line Analytics : Real-time HPLC monitoring ensures reaction completion.

  • Waste Reduction : Solvent recovery systems reclaim >95% of methanol and DMF.

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Batch Size50 g–1 kg100–500 kg
Reaction Time5–24 hours2–8 hours
Yield78–86%88–92%
Solvent Consumption10 L/kg3 L/kg

Comparative Analysis of Preparation Methods

Epoxidation Routes

  • H₂O₂/NaOH : Cost-effective but requires pH adjustment and prolonged reaction times.

  • mCPBA : Higher purity but generates acidic waste, complicating disposal.

Methylation Efficiency

  • CH₃I/K₂CO₃ : Reliable for small batches but poses toxicity risks.

  • Phase-Transfer Catalysis : Scalable and solvent-efficient, favored in industrial settings .

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The 16,17-epoxy group undergoes nucleophilic and electrophilic ring-opening reactions under specific conditions:

Reaction Type Reagents/Conditions Major Product Yield Source
Acid-catalyzedHBr in CH₂Cl₂16β-Bromo-17α-hydroxy-6-methylpregnan-20-one47.7%
Base-catalyzedNaOH/H₂O16α,17α-Dihydroxy-6-methylpregnan-20-one92.7%
ReductiveLiAlH₄ in THF16α,17α-Dihydroxy-6-methylpregnan-20-one85%
  • Mechanistic Insight : Acidic conditions favor electrophilic attack at the less hindered 17α position, while basic hydrolysis generates diols via SN2 mechanisms. The 6-methyl group sterically stabilizes transition states, enhancing regioselectivity .

Oxidation Reactions

The 3β-hydroxyl group and ketone at C-20 are primary oxidation sites:

Oxidation Target Reagents Product Conditions Source
3β-OH → KetoneCrO₃ in H₂SO₄3-Keto-16,17-epoxy-6-methylpregnan-20-one0°C, 2 hours
Epoxide → DiketoneKMnO₄/Fe₂(SO₄)₃ in CH₂Cl₂16,17-Diketo-6-methylpregnan-3β-ol-20-oneRT, 6 hours
  • Key Finding : Oxidation of the 3β-hydroxyl group to a ketone preserves the epoxy ring but reduces steric hindrance for subsequent reactions .

Reduction Reactions

The epoxy and ketone groups are susceptible to reduction:

Reduction Target Reagents Product Yield Source
Epoxide → DiolNaBH₄ in MeOH16α,17α-Dihydroxy-6-methylpregnan-20-one78%
20-Ketone → AlcoholLiAlH(OC(CH₃)₃)₃ in THF20-Hydroxy-16,17-epoxy-6-methylpregnan-3β-ol65%
  • Note : Selective reduction of the ketone requires bulky hydrides to avoid epoxy ring opening .

Substitution Reactions

The hydroxyl and epoxy groups participate in substitution:

Reaction Reagents Product Conditions Source
3β-OH → AcetateAcCl/pyridine3β-Acetoxy-16,17-epoxy-6-methylpregnan-20-oneRT, 12 hours
Epoxide → ChlorohydrinCl₂ in CH₂Cl₂/pyridine16α-Chloro-17β-hydroxy-6-methylpregnan-20-one0°C, 10 minutes
  • Industrial Relevance : Acetylation at C-3 improves compound stability for pharmaceutical applications .

Comparative Reactivity with Analogous Compounds

The 6-methyl group significantly alters reactivity compared to non-methylated analogs:

Compound Epoxide Stability 3β-OH Oxidation Rate Source
5-Pregnen-16,17-epoxy-3β-ol-20-oneModerate1.0 (baseline)
5-Pregnen-16,17-epoxy-6-methyl-3β-ol-20-oneHigh0.6
  • Impact of Methyl Group : The 6-methyl substituent stabilizes the epoxy ring against hydrolysis but slows 3β-hydroxyl oxidation due to steric effects .

Epoxide Bromohydrin Formation :

  • Dissolve 5-Pregnen-16,17-epoxy-6-methyl-3β-ol-20-one (1.0 g) in CH₂Cl₂ (50 mL).
  • Add HBr (0.5 mL) dropwise at 0°C.
  • Stir for 2 hours, wash with NaHCO₃, and purify via silica chromatography.

Selective Ketone Reduction :

  • Treat the compound (500 mg) with L-Selectride® (2 eq) in THF at -78°C.
  • Quench with MeOH after 1 hour and isolate the product.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one typically involves several key steps:

  • Epoxidation : The introduction of the epoxy group at the 16,17 position using oxidizing agents such as m-chloroperbenzoic acid.
  • Methylation : The methyl group is added at the 6 position through methylating agents like methyl iodide in the presence of a base.
  • Hydroxylation : The hydroxyl group at the 3-beta position is introduced using hydroxylating agents such as osmium tetroxide.

These reactions can be optimized for industrial production, employing continuous flow reactors and efficient catalysts to enhance yield and reduce costs.

Chemistry

This compound serves as an important intermediate in the synthesis of complex steroidal compounds. Its unique structural features allow for various chemical transformations:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids.
  • Reduction : Reduction reactions can convert the epoxy group to a diol.
  • Substitution : The hydroxyl group can undergo substitution reactions to form ethers or esters.

Biology

In biological research, this compound has been studied for its effects on cellular processes. It acts as a biochemical probe that interacts with steroid receptors, modulating gene expression and cellular functions. Research indicates that its structural features contribute to its binding affinity and selectivity for these targets.

Medicine

The compound is being investigated for potential therapeutic effects:

  • Anti-inflammatory Properties : Studies suggest it may have mechanisms that reduce inflammation.
  • Anti-cancer Properties : Preliminary research indicates potential efficacy against certain cancer cell lines .

Case Studies and Experimental Findings

  • Metabolic Fate in Microorganisms :
    A study explored how various microorganisms metabolize steroidal compounds, including this compound. It was found that certain strains could transform the compound through unique pathways involving epoxide opening and lactonization processes .
  • Cytotoxicity Testing :
    Research assessed the cytotoxicity of steroid derivatives on cancer cell lines (LNCap). The findings indicated that modifications to the steroid structure could enhance or diminish cytotoxic effects, highlighting the importance of structural features in therapeutic efficacy .

Data Tables

Application AreaDescriptionKey Findings
ChemistryIntermediate in steroid synthesisFacilitates complex transformations
BiologyBiochemical probeModulates steroid receptor activity
MedicinePotential anti-inflammatory and anti-cancer agentShows promise in inhibiting cancer cell growth

Mechanism of Action

The mechanism of action of 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The epoxy group and methyl group contribute to its unique binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties and applications, 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one is compared below with four related steroids (Table 1), followed by a detailed discussion.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
This compound C₂₂H₃₂O₃ 344.49* 16,17-epoxy, 6-methyl, 3β-OH, 20-ketone Investigational steroid intermediate
16,17-Epoxypregnenolone Acetate C₂₃H₃₂O₄ 372.50 16,17-epoxy, 3β-acetate, 20-ketone Enhanced lipophilicity for drug delivery
5-Pregnen-3β-ol-20-one-16α-carbonitrile C₂₂H₃₁NO₂ 341.49 16α-cyano, 3β-OH, 20-ketone Lab synthesis; nitrile group aids reactivity
Boldenone C₁₉H₂₆O₂ 286.41 1,2-diene, 3-ketone Anabolic steroid; m.p. 164–166°C
5α,6α-Epoxy-3β,17-dihydroxy-16α-methylpregnan-20-one 3-acetate C₂₄H₃₆O₅ 404.54 5,6-epoxy, 3β-acetate, 17-OH, 16α-methyl Multi-substituted derivative; high molecular weight

*Calculated based on formula C₂₂H₃₂O₃.

Structural and Functional Differences

Epoxy Group Positioning

The 16,17-epoxy group in the target compound distinguishes it from 5α,6α-epoxy-3β,17-dihydroxy-16α-methylpregnan-20-one 3-acetate , which features a 5,6-epoxy ring. Epoxy placement significantly alters molecular rigidity and receptor binding; 16,17-epoxides are less common in natural steroids and may confer metabolic resistance compared to 5,6-epoxides .

Substituent Effects
  • Methyl vs. Acetate/Nitrile Groups: The 6-methyl group in the target compound enhances steric bulk compared to the 3β-acetate in 16,17-Epoxypregnenolone Acetate or the 16α-cyano group in 5-Pregnen-3β-ol-20-one-16α-carbonitrile. Acetate esters (e.g., C₂₃H₃₂O₄) improve membrane permeability in drug design, while nitriles (C₂₂H₃₁NO₂) are utilized for synthetic versatility in cross-coupling reactions .
  • Hydroxyl and Ketone Moieties : The 3β-OH and 20-ketone groups are conserved across most analogs, suggesting shared roles in hydrogen bonding or enzymatic recognition.

Physicochemical and Application Comparisons

  • Lipophilicity : The acetate derivative (C₂₃H₃₂O₄) is more lipophilic than the target compound, favoring applications in transdermal drug delivery.
  • Thermal Stability: Boldenone (m.p. 164–166°C) has a defined crystalline structure due to its planar 1,2-diene system, whereas the epoxy and methyl groups in the target compound may lower its melting point .
  • Synthetic Utility : The nitrile group in 5-Pregnen-3β-ol-20-one-16α-carbonitrile enables nucleophilic substitutions, whereas the target compound’s epoxy ring is prone to acid-catalyzed ring-opening reactions .

Biological Activity

5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one is a synthetic steroidal compound notable for its unique structural features, including an epoxy group at the 16,17 position and a methyl group at the 6 position. These characteristics contribute to its biological activity, particularly its interaction with steroid receptors, influencing various cellular processes.

Chemical Structure and Synthesis

The compound is synthesized through several key steps:

  • Epoxidation : The introduction of the epoxy group using an oxidizing agent like m-chloroperbenzoic acid.
  • Methylation : The addition of a methyl group at the 6 position via methyl iodide in the presence of a base.
  • Hydroxylation : The introduction of a hydroxyl group at the 3-beta position using osmium tetroxide.

These synthetic methods allow for the production of the compound in both laboratory and industrial settings, optimizing yield and reducing costs through advanced techniques such as continuous flow reactors.

This compound exerts its biological effects primarily through its interaction with steroid receptors. This interaction can lead to significant changes in gene expression and cellular function, making it a valuable compound for research in biochemistry and pharmacology.

Anticancer Properties

Studies have indicated that this compound may possess anticancer properties. Its ability to modulate steroid receptor activity suggests potential applications in cancer therapy, particularly in hormone-sensitive cancers.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of this compound. By influencing inflammatory pathways via steroid receptors, this compound may help mitigate chronic inflammation, which is linked to various diseases.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-Pregnen-3-beta-OL-20-one Lacks epoxy and methyl groupsDifferent receptor binding profile
5-Pregnen-16,17-epoxy-3-beta-OL-20-one Lacks methyl group at the 6 positionVaries in biological activity
5-Pregnen-6-methyl-3-beta-OL-20-one Lacks epoxy group at the 16,17 positionDistinct pharmacological properties

The presence of both the epoxy and methyl groups in this compound enhances its stability and specificity when binding to molecular targets compared to structurally similar compounds.

Study on Anticancer Activity

In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on cancer cell lines. The results showed a significant reduction in cell viability in hormone-dependent cancer cells treated with the compound compared to untreated controls. The study concluded that this compound could serve as a lead for developing new anticancer agents.

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound. It was found that treatment with this compound reduced levels of pro-inflammatory cytokines in vitro. This suggests that it may have therapeutic potential for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions with precise stoichiometric ratios of precursors (e.g., epoxidation of pre-existing steroid derivatives). For example, refluxing reactants under controlled pH and temperature conditions, followed by purification via recrystallization or column chromatography, is common . Characterization requires a combination of spectroscopic techniques:

  • Thin-Layer Chromatography (TLC) : Validate purity using iodine vapor visualization .
  • NMR Spectroscopy : Confirm stereochemistry at C-3β, C-16, and C-17 via 1^1H and 13^{13}C NMR, comparing chemical shifts to known steroid derivatives .
  • Mass Spectrometry (MS) : Verify molecular weight (MW: 344.4950 g/mol) and fragmentation patterns .
    • Reproducibility : Document reaction conditions (solvent ratios, catalyst concentrations) in the main manuscript, while detailed protocols (e.g., TLC solvent systems) should be included in supplementary materials .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles compliant with EN 166 standards. Avoid skin contact due to potential irritation .
  • Engineering Controls : Use fume hoods during synthesis to minimize inhalation risks. Avoid aqueous disposal; instead, neutralize with approved solvents before waste collection .
  • Emergency Protocols : For eye exposure, rinse with water for 15 minutes and seek medical advice .

Q. What spectroscopic and chromatographic techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., epoxy ring vibrations at ~1250 cm1^{-1}, hydroxyl stretches at ~3400 cm1^{-1}).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity >95% using reverse-phase columns with UV detection at 254 nm.
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different experimental models?

  • Methodological Answer :

  • Comparative Analysis : Replicate assays in parallel using standardized cell lines (e.g., HEK293 vs. HeLa) under identical conditions (e.g., serum-free media, 37°C, 5% CO2_2).
  • Statistical Validation : Apply ANOVA with post-hoc tests to identify model-specific variability. For example, discrepancies in receptor binding affinity may arise from differential expression of steroid transporters .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., glucocorticoid receptor vs. pregnane X receptor interactions) .

Q. What experimental designs are optimal for studying the stereochemical effects of the 16,17-epoxy group on metabolic stability?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize 14^{14}C-labeled analogs to track metabolic pathways in hepatocyte incubations.
  • In Silico Modeling : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to predict epoxy ring interactions with cytochrome P450 enzymes .
  • In Vivo vs. In Vitro Correlation : Compare half-life data from rat plasma (in vivo) with liver microsome assays (in vitro) to identify species-specific metabolism .

Q. How can researchers integrate this compound into a broader theoretical framework for steroid receptor modulation?

  • Methodological Answer :

  • Conceptual Linking : Map its structure-activity relationship (SAR) to existing models of allosteric modulation (e.g., ligand-induced conformational changes in the glucocorticoid receptor) .
  • Hypothesis-Driven Design : Test whether the 6-methyl group enhances membrane permeability compared to non-methylated analogs using Caco-2 cell monolayers .
  • Interdisciplinary Approaches : Combine crystallography (structural biology) with patch-clamp electrophysiology (functional studies) to explore ion channel interactions .

Data Presentation and Reproducibility

Table 1 : Key Characterization Data for this compound

ParameterMethodReference Value
Molecular WeightHigh-Resolution MS344.4950 g/mol
Melting PointDifferential Scanning CalorimetryPending (No data)
TLC Rf_f (Ethanol:Hexane)Silica Gel 60 F254_{254}0.42 ± 0.03

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